An In-depth Technical Guide to the Physicochemical Properties of Synephrine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Synephrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Synephrine Hydrochloride, a prominent biogenic amine. The information detailed herein is intended to support research, development, and formulation activities by providing essential data on its chemical and physical characteristics, alongside methodologies for their determination and an exploration of its primary signaling pathway.
Introduction
Synephrine is a naturally occurring alkaloid, most notably found in the fruit of Citrus aurantium (bitter orange).[1] Structurally similar to endogenous amines like epinephrine and norepinephrine, it primarily acts as an adrenergic receptor agonist.[2][3] It is commonly available as Synephrine Hydrochloride to improve its stability and solubility. This guide focuses on the hydrochloride salt form, which is prevalent in pharmaceutical and nutraceutical applications.
Physicochemical Data
The fundamental physicochemical properties of Synephrine Hydrochloride are summarized below. These parameters are critical for predicting its behavior in biological systems and for the design of appropriate formulations.
| Property | Data |
| Chemical Name | 4-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
| Synonyms | (±)-Oxedrine hydrochloride, Synephrine HCl, p-Synephrine hydrochloride |
| Molecular Formula | C₉H₁₄ClNO₂[4] |
| Molecular Weight | 203.67 g/mol [4][5] |
| CAS Number | 5985-28-4[4][5] |
| Appearance | Colorless, crystalline solid[6] |
| Melting Point | 147-152 °C[5][6] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and PBS (pH 7.2, 10 mg/ml).[7][8] As an amine salt, it is generally considered water-soluble.[6][9] |
| pKa | The practical working range for pKa determination of similar compounds by potentiometric titration is approximately 2 to 12.[10] Specific experimental values for Synephrine HCl require direct measurement. |
| logP (Octanol/Water) | The logP of a compound is heavily influenced by its ionization state (pKa) and the pH of the medium.[11] Experimental determination is necessary for a precise value. |
Signaling Pathway
Synephrine primarily exerts its effects by interacting with adrenergic receptors, though its affinity varies across subtypes. It functions as an agonist, particularly at α1-adrenergic receptors, and also interacts with β-adrenergic receptors, which mediate its effects on metabolism.[1][2][3] The diagram below illustrates the canonical signaling cascade following α1-adrenergic receptor activation by synephrine.
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below.
The melting point is a crucial indicator of purity.[12]
-
Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.[13][14]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (1 mm internal diameter), thermometer.[14][15]
-
Methodology:
-
Sample Preparation: Ensure the Synephrine HCl sample is completely dry and finely powdered.
-
Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap it gently or drop it through a long glass tube to pack the sample into the closed end to a height of 2-3 mm.[16]
-
Measurement: Place the loaded capillary tube into the heating block of the apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (approx. 150°C). Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[13][16]
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Verification: Conduct at least two measurements. Pure samples typically exhibit a sharp melting range of 0.5-1.0°C.[15]
-
-
Principle: A known amount of solute is added to a known volume of solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured.
-
Methodology (Qualitative & Semi-Quantitative):
-
Preparation: Add approximately 25 mg of Synephrine HCl to a small test tube.[17]
-
Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, DMSO, PBS) in small portions, shaking vigorously after each addition.[17]
-
Observation: Observe if the solid dissolves completely. If it dissolves, the compound is considered soluble under these conditions.
-
For Amine Salts in Aqueous Media: Since Synephrine HCl is a salt of a weak base, its solubility is pH-dependent.
-
The pKa is essential for predicting the ionization state of a molecule at a given pH, which affects its absorption, distribution, and excretion.[18][19]
-
Principle: The sample is dissolved in a solution and titrated with a strong acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting pH curve.[18][20]
-
Methodology:
-
Preparation: Prepare a ~1 mM solution of Synephrine HCl in ion-strength-adjusted water (e.g., 0.15 M KCl).[20] For poorly soluble compounds, a co-solvent like methanol may be used.[10]
-
Titration Setup: Place the solution in a jacketed vessel on a magnetic stirrer and immerse a calibrated pH electrode. Purge with nitrogen to remove dissolved CO₂.[20]
-
Titration: Make the solution acidic (pH ~2) with 0.1 M HCl. Titrate the solution by adding small, precise volumes of 0.1 M NaOH.[20]
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the midpoint of the buffer region (the flattest part of the curve before the steep inflection point). Alternatively, calculate the first derivative of the curve (ΔpH/ΔV) to precisely identify the equivalence point.
-
Replication: Perform the titration in triplicate to ensure accuracy.[20][21]
-
LogP (the logarithm of the partition coefficient) is a measure of a drug's lipophilicity, which is critical for predicting membrane permeability.[11]
-
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the ratio is calculated.[22][23]
-
Methodology:
-
Preparation: Prepare a stock solution of Synephrine HCl in the phase in which it is more soluble (likely water, pH-buffered to 7.4 to represent physiological conditions). The n-octanol and water/buffer must be mutually saturated before use.
-
Partitioning: In a separating funnel, combine a precise volume of the aqueous stock solution with a precise volume of n-octanol.
-
Equilibration: Shake the funnel vigorously for several minutes to facilitate partitioning, then allow it to stand undisturbed until the two phases have completely separated.[23]
-
Sampling: Carefully separate the aqueous and n-octanol layers.
-
Quantification: Determine the concentration of Synephrine HCl in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Water]. The logP is the base-10 logarithm of P.[11]
-
References
- 1. nbinno.com [nbinno.com]
- 2. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synephrine hydrochloride | C9H14ClNO2 | CID 42609626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synephrine hydrochloride | 5985-28-4 [chemicalbook.com]
- 6. Synephrine - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. glpbio.com [glpbio.com]
- 9. chemhaven.org [chemhaven.org]
- 10. enamine.net [enamine.net]
- 11. m.youtube.com [m.youtube.com]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. westlab.com [westlab.com]
- 14. mt.com [mt.com]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. medwinpublishers.com [medwinpublishers.com]
- 19. ICI Journals Master List [journals.indexcopernicus.com]
- 20. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. 2.4. Determination of pKa [bio-protocol.org]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
